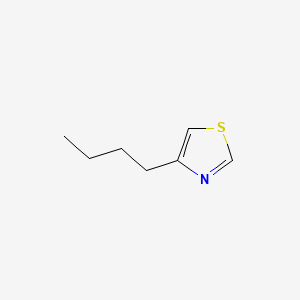
4-Butylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylthiazole is an organic compound with the molecular formula C7H11NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization to form the thiazole ring . Another method includes the use of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are efficient and cost-effective. These reactions typically use readily available starting materials and are designed to maximize yield while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Butylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 4-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
- 2-Butylthiazole
- 4-Methylthiazole
- 4-Phenylthiazole
Comparison: 4-Butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Butylthiazole, it has different reactivity and odor characteristics. 4-Methylthiazole and 4-Phenylthiazole, while similar in structure, have different applications and biological activities .
Eigenschaften
CAS-Nummer |
53833-33-3 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FXVDDYOQIPLCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















